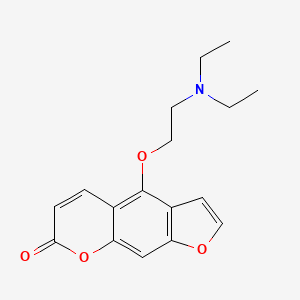
4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one is a synthetic organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core with a diethylaminoethoxy substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one typically involves the reaction of a furochromene derivative with diethylaminoethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The diethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a furochromene derivative with a hydroxyl group, while reduction may produce a dihydrofurochromene compound.
Scientific Research Applications
4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one has been explored for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The furochromene core may also play a role in the compound’s overall biological effects.
Comparison with Similar Compounds
- 4-(2,3-Dihydroxy-3-methylbutoxy)furo(3,2-g)chromen-7-one
- 7-Amino-4-methylcoumarin
- 2-(Diethylamino)ethanol
Comparison: Compared to similar compounds, 4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one is unique due to its specific substituent groups and the resulting chemical and biological properties. Its diethylaminoethoxy group distinguishes it from other furochromenes and coumarins, potentially offering different reactivity and applications.
Properties
CAS No. |
65799-69-1 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
4-[2-(diethylamino)ethoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H19NO4/c1-3-18(4-2)8-10-21-17-12-5-6-16(19)22-15(12)11-14-13(17)7-9-20-14/h5-7,9,11H,3-4,8,10H2,1-2H3 |
InChI Key |
YQWYIAAGSFGJFL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















